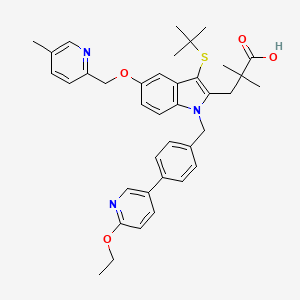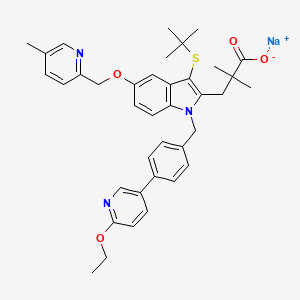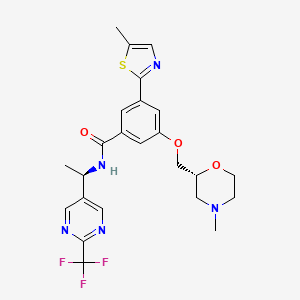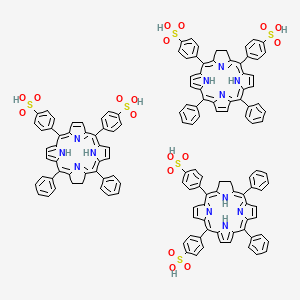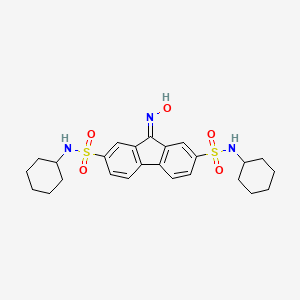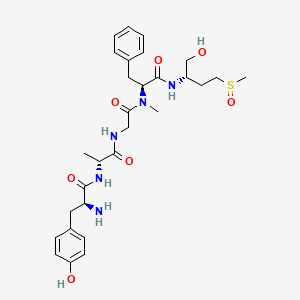
Fmoc-PEG8-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-PEG8-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
Fmoc-PEG8-NHS ester is a high-quality, bifunctional crosslinking reagent widely utilized in pharmaceutical research and development . This versatile compound features two distinct functional groups: an Fmoc (9-fluorenylmethoxycarbonyl) group at one end and an NHS (N-hydroxysuccinimide) ester at the other .Molecular Structure Analysis
The molecular formula of Fmoc-PEG8-NHS ester is C38H52N2O14 . It has a molecular weight of 760.8 g/mol .Chemical Reactions Analysis
The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
Fmoc-PEG8-NHS ester is a colorless to light yellow liquid . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Reversible Protection of Amine- and Hydroxyl-Terminated Surfaces : Fmoc, including derivatives like Fmoc-NHS, has been used for the reversible protection of amine- and hydroxyl-terminated self-assembled monolayers on gold surfaces. This process is essential in controlling the reactivity and wettability of different surface portions, utilized in the fabrication of DNA arrays (Frutos et al., 2000).
Reversible Pegylation for Drug Delivery : Fmoc-NHS ester, as part of a PEG chain, was used in the reversible pegylation of peptides, particularly in the creation of PEG 30-Fmoc-ANP, a prodrug that releases the native hormone under physiological conditions. This method prolonged the hypotensive effect of atrial natriuretic peptide, indicating potential applications in antihypertensive drug development (Nesher et al., 2008).
Nanocarrier for Chemotherapeutic Agents : Fmoc was incorporated into a PEG-based nanocarrier to interact with drug molecules, notably in the context of paclitaxel delivery for cancer treatment. This study demonstrated the potential of Fmoc-PEG conjugates in creating effective drug delivery systems with high loading capacity and low toxicity (Zhang et al., 2014).
Amino Acid Analysis : Fmoc, including its derivatives, has been used in the quantitative analysis of amino acids in conifer tissues, showcasing its application in analytical chemistry (Näsholm et al., 1987).
Hydrogel Scaffold Materials : Fmoc-based compounds, combined with peptide hydrogelators, have been used to create mixed hydrogels for tissue engineering. These hydrogels exhibit improved mechanical features and biofunctionality, indicating their potential as scaffolding materials in biomedical applications (Diaferia et al., 2019).
Improvement of Cancer Immunochemotherapy : Fmoc groups in a nanocarrier enhanced the drug loading capacity and formulation stability for cancer therapy. This application is significant in the development of effective co-delivery systems for chemotherapeutic and immune-modulating agents (Chen et al., 2016).
Fmoc Removal in Ionic Liquid : A method for efficient Fmoc removal in ionic liquid was developed, demonstrating Fmoc's utility in facilitating chemical synthesis, especially in peptide synthesis (Gioia et al., 2017).
Enzyme-Initiated Self-Assembly of Hydrogels : Fmoc compounds have been utilized in the enzyme-initiated self-assembly of hydrogels, offering the ability to control the gelation time and mechanical properties of these materials. This application is particularly relevant in three-dimensional cell culture (Thornton et al., 2009).
Targeted Delivery of Anticancer Agents : The study of PEG-derivatized Fmoc compounds revealed improved drug loading and sustained release kinetics for anticancer agents, highlighting the potential of Fmoc-PEG conjugates in targeted drug delivery (Zhang et al., 2014).
DNA Arrays on Gold Surfaces : Fmoc and PEG modifiers have been employed in a multistep surface modification procedure to create DNA arrays on gold surfaces. This application is crucial for studying protein−DNA interactions (Brockman et al., 1999).
Safety And Hazards
Fmoc-PEG8-NHS ester is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Personal protective equipment such as NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, and chemical safety goggles should be used .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSAHSNOOQLQOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N2O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-PEG8-NHS ester | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)
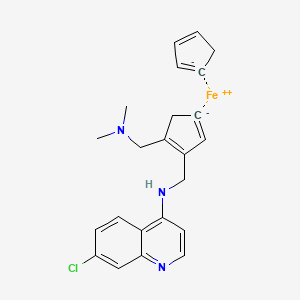
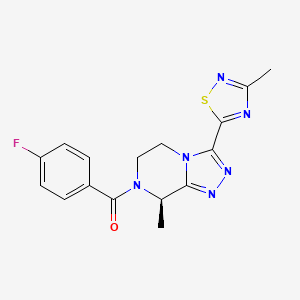
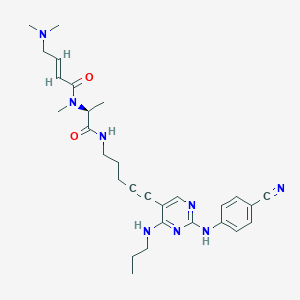
![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)
